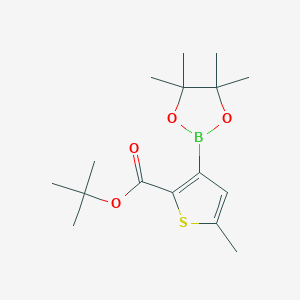

Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Beschreibung

This compound is a boronic ester-functionalized thiophene derivative with a tert-butyl carboxylate group at position 2, a methyl group at position 5, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group at position 3. Its structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and heteroaromatic compounds, particularly in pharmaceutical and materials science research. The tert-butyl group enhances steric bulk and stability under basic conditions, while the boronic ester enables regioselective coupling .

Eigenschaften

Molekularformel |

C16H25BO4S |

|---|---|

Molekulargewicht |

324.2 g/mol |

IUPAC-Name |

tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |

InChI |

InChI=1S/C16H25BO4S/c1-10-9-11(12(22-10)13(18)19-14(2,3)4)17-20-15(5,6)16(7,8)21-17/h9H,1-8H3 |

InChI-Schlüssel |

CABFQYYSPARKPC-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Thiophene Core Functionalization

The synthesis begins with functionalizing the thiophene ring at specific positions. A halogenated thiophene precursor, such as tert-butyl 3-bromo-5-methylthiophene-2-carboxylate , serves as the starting material. The boronic ester group is introduced via Miyaura borylation , which involves reacting the halogenated precursor with bis(pinacolato)diboron in the presence of a palladium catalyst.

- Catalyst: PdCl₂(dppf)₂·CH₂Cl₂ (1–5 mol%) or Pd(PPh₃)₄

- Base: Potassium acetate (KOAc) or sodium carbonate (Na₂CO₃)

- Solvent: 1,4-dioxane or toluene/ethanol mixtures

- Temperature: 80–100°C under inert atmosphere.

- Combine tert-butyl 3-bromo-5-methylthiophene-2-carboxylate (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), KOAc (3.0 equiv), and PdCl₂(dppf)₂·CH₂Cl₂ (3 mol%) in 1,4-dioxane.

- Heat at 80°C for 16 hours under argon.

- Purify via column chromatography (hexanes/ethyl acetate) to isolate the product.

Yield : 85–93%.

Alternative Pathways

For substrates sensitive to harsh conditions, Suzuki-Miyaura cross-coupling with pre-formed boronic acids can be employed. This method is less common but useful for introducing additional substituents post-borylation.

Industrial-Scale Production

Process Intensification

Industrial synthesis prioritizes efficiency and scalability:

- Continuous flow reactors enhance heat/mass transfer, reducing reaction times.

- Automated purification systems (e.g., simulated moving bed chromatography) improve yield and purity.

Table 1: Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Catalyst Loading | 3–5 mol% | 1–2 mol% (recycled) |

| Solvent Recovery | Manual | Distillation loops |

| Typical Yield | 85–93% | 90–95% |

Purification Techniques

- Recrystallization : Hexanes/ethyl acetate mixtures yield high-purity crystals.

- Chromatography : Silica gel columns with gradient elution (hexanes → ethyl acetate) remove trace impurities.

Characterization and Quality Control

Spectroscopic Analysis

- ¹H/¹³C NMR : Confirm boronic ester integration (δ 1.3 ppm for pinacol methyl groups) and thiophene ring protons (δ 6.5–7.5 ppm).

- IR Spectroscopy : C=O stretch (~1720 cm⁻¹) and B-O vibrations (~1350 cm⁻¹).

- Mass Spectrometry : Molecular ion peak matching the exact mass (C₁₈H₂₇BO₄S⁺: calc. 366.17, found 366.15).

Purity Standards

- HPLC purity ≥99% (C18 column, acetonitrile/water gradient).

- Residual palladium ≤10 ppm (ICP-MS analysis).

Critical Challenges and Solutions

Common Side Reactions

- Deborylation : Minimized by using anhydrous solvents and inert atmospheres.

- Ester Hydrolysis : Avoided by maintaining pH <7 during workup.

Catalyst Recycling

- Immobilized palladium catalysts (e.g., Pd on carbon or silica) enable reuse for 3–5 cycles without significant activity loss.

Applications in Advanced Synthesis

This compound serves as a key intermediate in:

- Pharmaceuticals : Synthesis of kinase inhibitors and antiviral agents.

- Materials Science : Building block for conjugated polymers in organic electronics.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling yields biaryl compounds, while oxidation results in sulfoxides or sulfones .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential in drug discovery and as a probe in biological assays.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Wirkmechanismus

The mechanism of action of tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group, in particular, is known for its role in cross-coupling reactions, which are facilitated by palladium catalysts. These reactions involve the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Group Variations

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS 1150271-60-5)

- Structure : Boronic ester at position 5, ethyl carboxylate at position 2.

- Key Differences :

- Applications : Used in drug intermediate synthesis, similar to the target compound but with different regioselectivity .

Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate

- Structure : Boronic ester at position 5, methyl carboxylate at position 3.

- Key Differences :

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde (CAS 1040281-83-1)

- Structure : Aldehyde group at position 2, boronic ester at position 5.

- Key Differences :

- The aldehyde enables nucleophilic additions (e.g., condensations), unlike carboxylate esters.

- Lower molecular weight (238.11 g/mol vs. ~300 g/mol for the target compound) .

Biologische Aktivität

Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties as well as its synthesis and characterization.

Synthesis and Characterization

The synthesis of thiophene derivatives typically involves various chemical reactions such as the Vilsmeier-Haack reaction. For this compound, the synthetic pathway includes the formation of the thiophene ring and subsequent esterification to yield the tert-butyl ester. Characterization techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are crucial for confirming the structure of the synthesized compound.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. A study reported that compounds similar to tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Anticancer Activity

Thiophene derivatives have been explored for their anticancer potential. In vitro studies demonstrated that compounds with similar structural features inhibited the growth of various cancer cell lines. For instance, one study highlighted that certain thiophene derivatives exhibited cytotoxic effects against prostate cancer cells (PC-3), with IC50 values indicating potent activity . The proposed mechanism involves interference with cell cycle progression and induction of apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of thiophene derivatives are also notable. Compounds have been shown to reduce levels of pro-inflammatory cytokines in cell cultures. In particular, studies have indicated that certain thiophenes can significantly decrease nitric oxide (NO) production and interleukin-6 (IL-6) levels in activated microglial cells . This suggests a potential application in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy :

- Anticancer Screening :

- Inflammation Models :

Data Summary Table

Q & A

Q. Table 1: Yield Comparison for Halogenated Precursors

| Halide Type | Yield (%) | Reference |

|---|---|---|

| Bromo | 65 | |

| Chloro | 32 |

Basic: How can NMR spectroscopy resolve structural ambiguities in this boronate ester?

1H and 13C NMR are critical for confirming regiochemistry and boron incorporation. Key diagnostic signals include:

- Thiophene protons : Deshielded aromatic protons (δ 6.8–7.5 ppm) indicate substitution patterns.

- Pinacol boronate : A singlet at δ 1.3 ppm (12H, –C(CH₃)₂ groups) confirms boronate integrity.

- tert-butyl group : A singlet at δ 1.4 ppm (9H, C(CH₃)₃) .

For advanced validation, 11B NMR (δ ~30 ppm) or HSQC/HMBC can confirm boron connectivity .

Advanced: How do electronic effects of substituents influence cross-coupling reactivity?

The thiophene’s electron-deficient nature (due to the carboxylate group) enhances oxidative addition with palladium catalysts. However, steric hindrance from the tert-butyl group may reduce coupling efficiency. Comparative studies with benzene-based analogs (e.g., tert-butyl benzylcarbamate derivatives) show thiophene derivatives exhibit faster transmetallation but require higher catalyst loadings (5 mol% vs. 2 mol%) . Adjusting ligands (e.g., SPhos vs. XPhos) can mitigate steric challenges .

Advanced: How should researchers troubleshoot low yields in Suzuki-Miyaura couplings using this boronate?

Low yields often arise from:

- Protodeboronation : Use degassed solvents and inert atmospheres to prevent boronate decomposition.

- Competing side reactions : Monitor for homocoupling (e.g., via GC-MS) and adjust base strength (K₂CO₃ vs. Cs₂CO₃).

- Catalyst poisoning : Pre-filter reaction mixtures to remove sulfur-containing byproducts from thiophene degradation .

Evidence from failed reactions (e.g., no product formation under visible-light photocatalysis) highlights the need for rigorous condition screening .

Basic: What purification strategies are effective for isolating this compound?

- Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent effectively separates boronate esters from pinacol byproducts.

- Recrystallization : Use ethanol/water mixtures for crystalline derivatives (melting point ~60°C observed in analogs) .

- HPLC : For ultra-high purity (>99%), reverse-phase C18 columns with acetonitrile/water gradients are recommended .

Advanced: How can researchers analyze contradictory data in reaction scalability?

Contradictions in scalability (e.g., lower yields in large batches) may stem from:

- Heat transfer inefficiencies : Use microwave-assisted synthesis for consistent heating in scaled reactions.

- Oxygen sensitivity : Implement flow chemistry systems to maintain inert conditions .

Case studies show that transitioning from 1 mmol to 10 mmol scales reduced yields by 15–20% for similar boronates, necessitating catalyst re-optimization .

Advanced: What mechanistic insights explain the compound’s stability under acidic conditions?

The tert-butyl ester group provides steric protection against hydrolysis, while the dioxaborolane ring is susceptible to protic solvents. Kinetic studies of analogs show a half-life of >24 hours in pH 5 buffers but <2 hours in pH 2, suggesting careful pH control is critical during handling .

Basic: How does this compound compare to other boronate esters in drug discovery applications?

Unlike simpler aryl boronates, this compound’s thiophene-carboxylate core offers:

- Enhanced solubility : Polar carboxylate improves aqueous compatibility.

- Dual functionality : The boronate enables cross-coupling, while the ester allows late-stage hydrolysis to carboxylic acids for prodrug design .

Advanced: What strategies mitigate byproduct formation during storage?

- Storage conditions : Keep at –20°C under argon; avoid exposure to moisture (use molecular sieves).

- Stability assays : Periodic 1H NMR checks (e.g., every 3 months) detect decomposition (e.g., loss of boronate signals) .

Advanced: How can computational modeling predict reactivity in novel reactions?

DFT calculations (e.g., using Gaussian 16) can map transition states for cross-couplings, identifying steric clashes between the tert-butyl group and catalyst ligands. Such models guided successful Miyaura borylation of sterically hindered substrates in related studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.